molecular formula C7H12O3 B3022625 Methyl 2-ethylacetoacetate CAS No. 51756-08-2

Methyl 2-ethylacetoacetate

Cat. No.: B3022625
CAS No.: 51756-08-2
M. Wt: 144.17 g/mol
InChI Key: YXLVLOWNJCOOAU-UHFFFAOYSA-N
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Description

Methyl 2-ethylacetoacetate is an organic compound with the molecular formula C7H12O3 . It is a colorless liquid that is widely used as an intermediate in organic synthesis. The compound is known for its role in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Methyl 2-ethylacetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.

    Industry: This compound is used in the production of agrochemicals, dyes, and fragrances.

Safety and Hazards

Methyl 2-ethylacetoacetate is a combustible liquid and causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethylacetoacetate can be synthesized through the acetoacetic ester synthesis. This involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

On an industrial scale, this compound is produced by the esterification of 2-ethylacetoacetic acid with methanol. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylacetoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Ethyl 2-methylacetoacetate
  • Ethyl propionylacetate

Uniqueness

Methyl 2-ethylacetoacetate is unique due to its specific structure, which includes an ethyl group at the 2-position. This structural feature imparts distinct reactivity and properties compared to other acetoacetate esters. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl 2-ethyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-6(5(2)8)7(9)10-3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLVLOWNJCOOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871398
Record name Butanoic acid, 2-ethyl-3-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51756-08-2
Record name Butanoic acid, 2-ethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51756-08-2
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Record name Butanoic acid, 2-ethyl-3-oxo-, methyl ester
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Record name Butanoic acid, 2-ethyl-3-oxo-, methyl ester
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Record name Butanoic acid, 2-ethyl-3-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-ethylacetoacetate
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Synthesis routes and methods I

Procedure details

465 g of methyl acetoacetate and then 458 g of ethyl bromide were added under nitrogen to 720 g of 30% sodium methylate solution in 1200 ml of methanol. The reaction mixture was subsequently boiled at reflux. After distillation of the methanol the residue was poured on to ice-water. It was then extracted with n-hexane and water. The organic phases were combined and dried. After evaporation of the solvent and distillation there were obtained 328 g (56.9%) of methyl 2-acetylbutyrate, b.p. 77°-79°/15 Torr.
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
458 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
720 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere free of water and oxygen, to a three-necked flask equipped with a dropping funnel were successively added 0.15 mol of potassium tert-butoxide and 150 ml of THF, then stirrer was started. 0.12 Mol of methyl acetoacetate was slowly dropped to the reactor cooled in an ice-water bath. Upon completion of the dropping, the reaction was continued at room temperature for further 1 hr. Then 0.18 mol of ethyl iodide was slowly dropped at room temperature, and then the reaction was heated to reflux for 6 hrs. At the end of the reaction, solvent was evaporated by using a rotatory evaporator, and saturated saline was added to just dissolve the solid. Organic phase was separated, and aqueous phase was extracted with a suitable amount of diethyl ether for three times. The combined organic phase was washed well with saturated saline, then dried over anhydrous sodium sulfate. Solvent was removed by using a rotatory evaporator, and the residue was distilled under reduced pressure to give 0.072 mol of product. Yield 60%.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0.18 mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Synthesis routes and methods III

Procedure details

Hydrocortisone or prednisolone with 20-hydroxy and 20-carboxy groups are known, e.g., (III) methyl (20R)-11β,17, 20-trihydroxy-3-oxo-1,4-pregnadien-21-oate; and (III) is reacted with an alkyl acetylalkanoate or alkyl formylalkanoate in the presence of perchloric acid to produce the corresponding 17,20-carboxycyclic acetal pregnane derivatives, e.g., when methyl acetylbutyrate is used the product is (IV) methyl (20R)-11β-hydroxy-3-oxo-17,20-(methyl,methoxycarbonyl-n-propyl)methylenedioxy-1,4-pregnadien-21-oate; when methyl formylformate is used the product is (V) methyl (20R)-11β-hydroxy-3-oxo-17,20-(methoxycarbonyl)methylenedioxy-1,4-pregnadien-21-oate;
Name
Hydrocortisone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
prednisolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl acetylalkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl formylalkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-ethylacetoacetate
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